

Carbetocin vs. Oxytocin: A Cost-Effectiveness Analysis for Postpartum Hemorrhage Prevention

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Compound of Interest

Compound Name: Carbetocin acetate

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A Comprehensive Comparison for Researchers and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are crucial in the third stage of labor to prevent PPH. For decades, oxytocin has been the standard of care. However, carbetocin, a long-acting synthetic analogue of oxytocin, has emerged as a potential alternative. This guide provides a detailed, objective comparison of the cost-effectiveness of carbetocin and oxytocin, supported by experimental data and methodologies, to inform research, clinical, and drug development decisions.

Performance and Cost-Effectiveness: A Quantitative Overview

Multiple studies have evaluated the cost-effectiveness of carbetocin compared to oxytocin for the prevention of PPH, with varying results depending on the healthcare system and delivery method. In many high-resource settings, carbetocin has been found to be a cost-saving or cost-effective alternative.

A study in a low-PPH-burden, high-resource city in China found that PPH prevention with carbetocin reduced major unfavorable outcomes and saved costs and quality-adjusted life-years (QALYs). In this analysis, carbetocin was associated with a reduction in PPH-related costs of USD 29 per birth and a gain of 0.00059 QALYs per birth. Similarly, a UK-based study focusing on vaginal births concluded that carbetocin leads to lower treatment costs and fewer

PPH events compared to oxytocin.[1][2] The UK study reported cost savings of £55 and 0.0342 fewer PPH events per woman with carbetocin use.[1][2]

Conversely, in settings with different economic thresholds and drug pricing, the cost-effectiveness of carbetocin is less clear. A study in the Philippines concluded that carbetocin is not a cost-effective choice for PPH prevention in both vaginal and cesarean deliveries at its current price, suggesting that a price reduction would be necessary for it to be considered a viable alternative.[3][4] In Colombia, carbetocin was found to be a dominant (more effective and less costly) alternative for preventing PPH in elective cesarean sections, but not in vaginal deliveries where it was more effective but also more costly.[5][6]

The tables below summarize the key quantitative findings from these economic evaluations.

Table 1: Cost-Effectiveness of Carbetocin vs. Oxytocin in a High-Resource Setting (Hong Kong)

Outcome (per 1,000 births)	Carbetocin	Oxytocin	Difference
PPH ≥500 mL	Fewer cases	More cases	-13.7
PPH ≥1,500 mL	Fewer cases	More cases	-1.9
Hysterectomy	Fewer cases	More cases	-0.15
Maternal Death	Fewer cases	More cases	-0.02
Cost per birth (USD)	Lower Cost	Higher Cost	-29
QALYs gained per birth	Higher Gain	Lower Gain	+0.00059

Table 2: Cost-Effectiveness of Carbetocin vs. Oxytocin for Vaginal Birth in the UK[1][2]

Outcome (per woman)	Carbetocin	Oxytocin	Difference
PPH Events	Lower Incidence	Higher Incidence	-0.0342
Total Cost (£)	Lower Cost	Higher Cost	-55
QALYs gained	Higher Gain	Lower Gain	+0.0001

Table 3: Cost-Effectiveness of Carbetocin vs. Oxytocin in the Philippines[3][4]

Delivery Method	Incremental Cost-Effectiveness Ratio (ICER) per QALY gained (USD)	Cost-Effective?
Cesarean Section	13,187	No
Vaginal Delivery	>40,000	No

Experimental Protocols: Decision-Analytic Models

The cost-effectiveness analyses cited in this guide predominantly utilize decision-analytic models to simulate the clinical and economic outcomes of carbetocin versus oxytocin administration. These models are crucial for estimating the long-term consequences and costs associated with each treatment strategy.

Decision Tree Model for Vaginal Birth (UK Perspective) [2][3][4]

This model was designed to analyze the cost per PPH event avoided with carbetocin versus oxytocin for prophylactic treatment in women following vaginal birth.

- **Model Structure:** A decision tree was used to model the clinical pathway. The model started with a hypothetical cohort of women receiving either carbetocin or oxytocin. It then branched to different probabilities of experiencing a PPH event (mild/moderate or severe), requiring additional uterotonics, and subsequent treatments.
- **Time Horizon:** The model covered the inpatient recovery and follow-up periods post-PPH.

- Key Parameters and Data Sources:
 - Clinical Probabilities: Probabilities of PPH events (≥ 500 ml and ≥ 1000 ml), the need for additional uterotonics, and blood transfusions were derived from a Cochrane systematic review and network meta-analysis. For women receiving carbetocin, the probability of any PPH event was 8.78%, compared to 12.20% for those receiving oxytocin.
 - Costs: Costs included drug acquisition and administration, PPH management (additional staff, operating theater, high dependency unit), inpatient hospitalization, and follow-up visits. These were sourced from UK National Health Service (NHS) reference costs and other UK-specific sources.
 - Outcomes: The primary outcome was the number of PPH events avoided. A secondary exploratory analysis estimated the Quality-Adjusted Life Years (QALYs) gained.

Decision-Analytic Model for Mixed Deliveries (Hong Kong Perspective)[1]

This study developed a decision-analytic model to simulate the clinical and economic outcomes for a hypothetical cohort of women in the third stage of labor following either vaginal or Caesarean section.

- Model Structure: The model simulated the potential outcomes for women receiving either carbetocin or oxytocin. The model followed patients through the postpartum hospitalization period, considering the probabilities of PPH, the need for further interventions (first-line and second-line therapies, hysterectomy), and the risk of maternal death.
- Time Horizon: The analysis was conducted over the period of postpartum hospitalization.
- Key Parameters and Data Sources:
 - Clinical Probabilities: The relative risk of PPH ≥ 500 mL with carbetocin versus oxytocin was a key parameter, with a base-case value of 0.72 derived from a network meta-analysis.
 - Costs: Direct medical costs were included, with the cost of carbetocin being significantly higher than oxytocin (USD 25.6 vs. USD 1.03 per dose).

- Outcomes: The primary outcomes were PPH-related direct medical costs, incidence of PPH, hysterectomy, maternal death, and QALY loss.

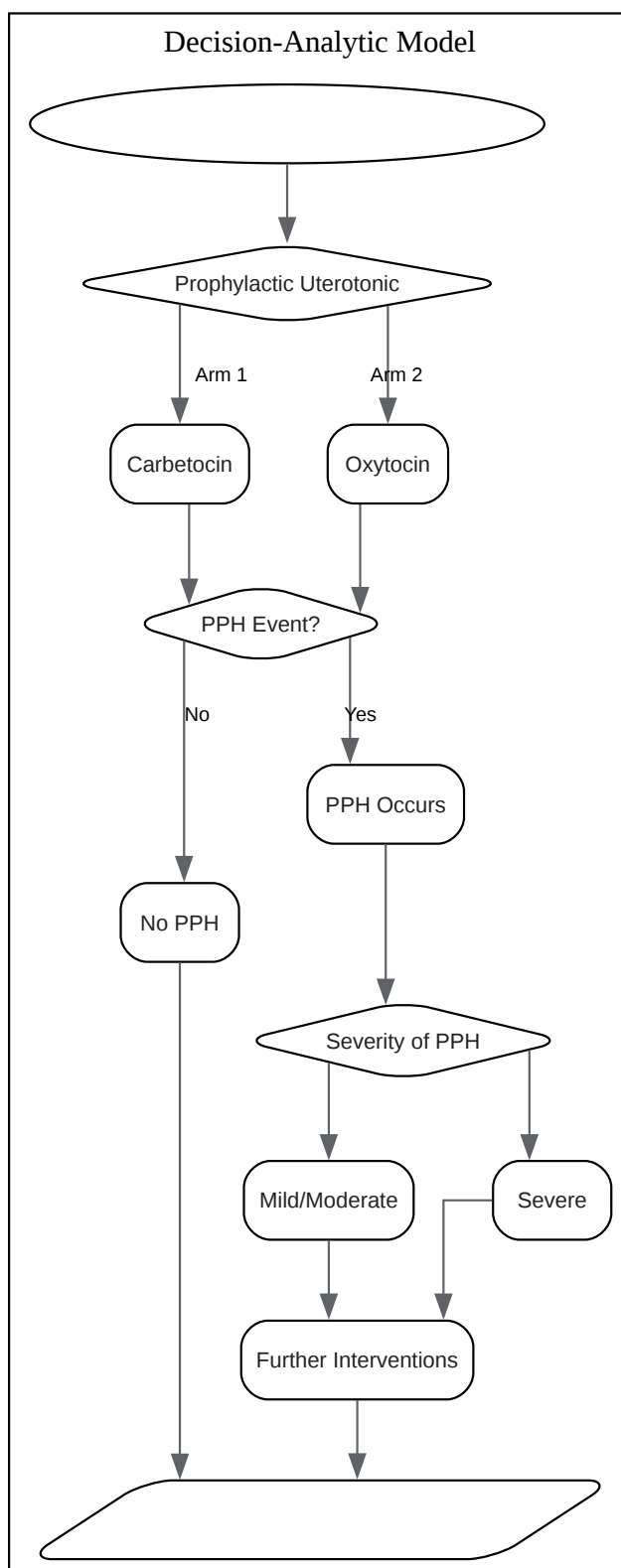
Signaling Pathways and Mechanism of Action

Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). However, their pharmacological profiles exhibit some differences.

Oxytocin binds to the OTR, which is primarily coupled to Gαq proteins. This activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for uterine muscle contraction.

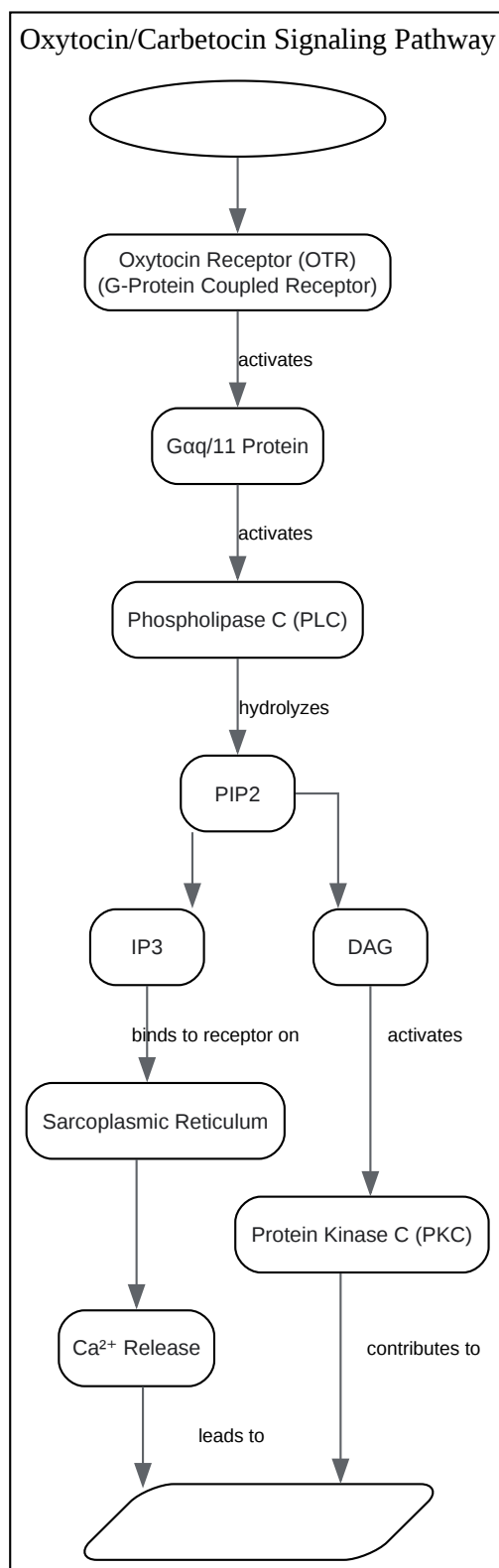
Carbetocin is a synthetic analogue of oxytocin with a longer half-life.^[7] It also acts as an agonist at the OTR, initiating a similar signaling cascade to cause uterine contractions.^[8] A key difference is that carbetocin has been shown to be a biased agonist, selectively activating the Gq pathway without significantly engaging other pathways that oxytocin might influence.

Below are diagrams illustrating the signaling pathways and the experimental workflow of a typical cost-effectiveness analysis.



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Experimental Workflow Diagram



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